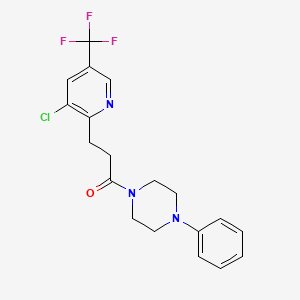

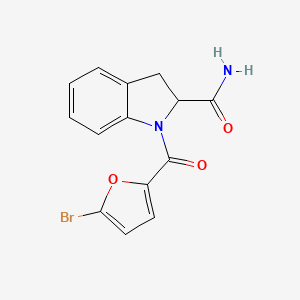

(3-((5-溴嘧啶-2-基)氧)哌啶-1-基)(喹啉-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学反应

研究探索了复杂杂环化合物的合成和反应,重点关注它们作为进一步化学转化的中间体的潜力。例如,易卜拉欣、艾尔-沙耶尔和哈桑 (2002) 的研究详细介绍了 2-甲基-4-氧代-4 H -1-苯并噻吩并吡喃的合成和反应,突出了这些化合物在通过与不同亲核试剂的反应生成各种衍生物(包括喹喔啉基和苯并噻嗪基衍生物)方面的多功能性 S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002.

抗癌活性

具有相似结构基序的衍生物已被设计和评估其抗癌活性。例如,Perreault 等人。(2017 年)开发了一种对乳腺癌模型具有强大而选择性活性的甲基己烯雌酚衍生物,展示了这些化合物在靶向癌症治疗中的潜力 Martin Perreault, R. Maltais, J. Roy, Raphaël Dutour, D. Poirier, 2017.

抗菌活性

Mallesha 和 Mohana (2014) 对新型 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的研究说明了对这些化合物的抗菌特性的探索。某些衍生物对病原菌和真菌菌株表现出有希望的活性,表明它们作为开发新型抗菌剂的先导物的潜力 L. Mallesha, K. Mohana, 2014.

抗结核活性

据 Wardell 等人报道,已研究了甲氟喹的衍生物的抗结核活性,某些化合物对结核分枝杆菌表现出显着的疗效 (2011)。这项研究强调了这些化合物在治疗结核病中的治疗潜力 J. Wardell, Marcus V. N. Souza, S. Wardell, M. Lourenço, 2011.

光谱和理论研究

已经通过实验和理论分析了特定衍生物的电子和荧光性质,以了解它们在不同环境中的行为,正如 Al-Ansari (2016) 所证明的那样。此类研究对于开发具有特定光学性质的材料至关重要 I. A. Z. Al-Ansari, 2016.

作用机制

Target of Action

The primary target of this compound is serine/threonine-protein kinase . This enzyme plays a crucial role in the cell cycle, particularly in checkpoint-mediated cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to its active site. This binding could potentially inhibit the enzyme’s activity, leading to cell cycle arrest and the activation of DNA repair mechanisms . .

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase affects the cell cycle regulation pathway . By inhibiting the kinase, the compound can halt the cell cycle, preventing the cell from dividing. This can lead to the activation of DNA repair mechanisms, which are crucial for maintaining genomic stability .

Result of Action

The primary result of the compound’s action is the arrest of the cell cycle and the activation of DNA repair mechanisms . This can prevent the proliferation of cells with DNA damage, potentially reducing the risk of mutations and cancer development.

属性

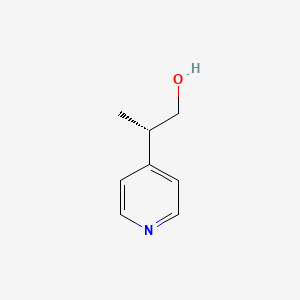

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c20-14-10-21-19(22-11-14)26-15-5-3-9-24(12-15)18(25)17-8-7-13-4-1-2-6-16(13)23-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHHYQZXOTXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)OC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)

![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)

![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)